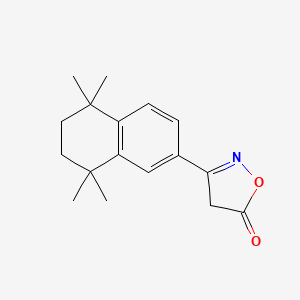
3-bromo-6-ethenyl-2-methylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-6-ethenyl-2-methylpyridine is an organic compound that belongs to the class of halogenated pyridines It is characterized by the presence of a bromine atom at the third position, an ethenyl group at the sixth position, and a methyl group at the second position on the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-6-ethenyl-2-methylpyridine can be achieved through several methods. One common approach involves the bromination of 2-methylpyridine followed by the introduction of the ethenyl group. The bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The ethenyl group can be introduced through a Heck reaction, where the brominated pyridine is reacted with an alkene in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination and Heck coupling reactions. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-6-ethenyl-2-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The ethenyl group can be oxidized to form epoxides or aldehydes.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated pyridine derivative.
Common Reagents and Conditions
Substitution: Reagents such as sodium amide, thiourea, or sodium alkoxide in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.
Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) in aqueous or organic solvents.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Major Products
Substitution: Formation of 3-substituted-6-ethenyl-2-methylpyridine derivatives.
Oxidation: Formation of this compound epoxide or aldehyde.
Reduction: Formation of 3-hydro-6-ethenyl-2-methylpyridine.
Applications De Recherche Scientifique
3-Bromo-6-ethenyl-2-methylpyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a precursor for bioactive molecules.
Medicine: Explored for its potential in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials, including polymers and catalysts
Mécanisme D'action
The mechanism of action of 3-bromo-6-ethenyl-2-methylpyridine involves its interaction with molecular targets through its functional groups. The bromine atom can participate in halogen bonding, while the ethenyl group can undergo addition reactions. The pyridine ring can coordinate with metal ions, making it useful in catalysis and coordination chemistry. The compound’s reactivity is influenced by the electronic effects of the substituents on the pyridine ring .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Bromo-2-methylpyridine: Lacks the ethenyl group, making it less reactive in certain addition reactions.
2-Bromo-6-methylpyridine: Similar structure but with different substitution pattern, affecting its reactivity and applications.
3-Bromo-1-ethylpyridine: Contains an ethyl group instead of an ethenyl group, leading to different chemical properties
Uniqueness
3-Bromo-6-ethenyl-2-methylpyridine is unique due to the combination of its substituents, which confer distinct reactivity and versatility in various chemical reactions. Its ability to participate in both substitution and addition reactions makes it a valuable intermediate in organic synthesis .
Propriétés
Formule moléculaire |
C8H8BrN |
|---|---|
Poids moléculaire |
198.06 g/mol |
Nom IUPAC |
3-bromo-6-ethenyl-2-methylpyridine |
InChI |
InChI=1S/C8H8BrN/c1-3-7-4-5-8(9)6(2)10-7/h3-5H,1H2,2H3 |
Clé InChI |
XVUCDAWHHOXXAD-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=N1)C=C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


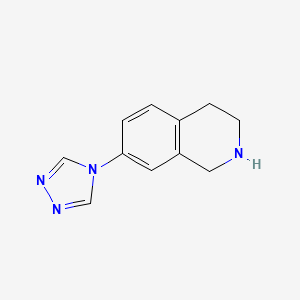
![tert-butyl N-[6-(aminomethyl)pyridin-2-yl]-N-methylcarbamate](/img/structure/B13890787.png)


![4-bromo-N-[2-(dimethylamino)ethyl]-N,2-dimethylbenzamide](/img/structure/B13890809.png)
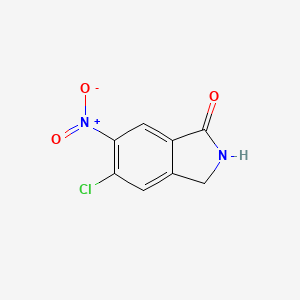
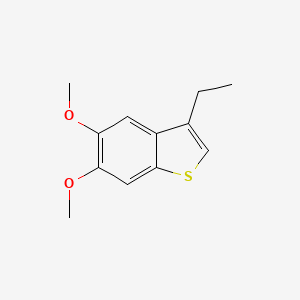
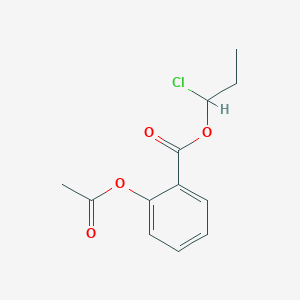
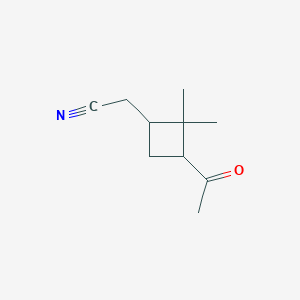
![1-(Benzo[d]oxazol-2-yl)azetidine-3-carboxylic acid](/img/structure/B13890844.png)

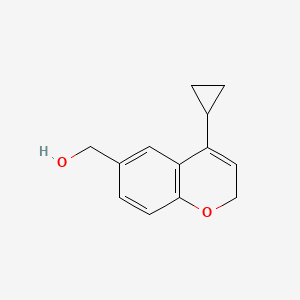
![3-hydroxy-5-[4-(morpholine-4-carbonyl)phenyl]-1H-pyridin-2-one](/img/structure/B13890871.png)
